Cas no 2228781-17-5 (2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid)

2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid
- 2228781-17-5
- EN300-1882452
- 2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid
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- インチ: 1S/C15H21N3O4/c1-14(2,3)22-13(21)18-12-16-8-10(9-17-12)15(5-4-6-15)7-11(19)20/h8-9H,4-7H2,1-3H3,(H,19,20)(H,16,17,18,21)
- InChIKey: VKPPWKARUNXPLT-UHFFFAOYSA-N
- SMILES: OC(CC1(C2=CN=C(NC(=O)OC(C)(C)C)N=C2)CCC1)=O
計算された属性
- 精确分子量: 307.15320616g/mol
- 同位素质量: 307.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 421
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 101Ų
2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882452-2.5g |
2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |
2228781-17-5 | 2.5g |
$3025.0 | 2023-09-18 | ||
Enamine | EN300-1882452-0.05g |
2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |
2228781-17-5 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1882452-5g |
2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |
2228781-17-5 | 5g |
$4475.0 | 2023-09-18 | ||
Enamine | EN300-1882452-10g |
2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |
2228781-17-5 | 10g |
$6635.0 | 2023-09-18 | ||
Enamine | EN300-1882452-10.0g |
2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |
2228781-17-5 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1882452-5.0g |
2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |
2228781-17-5 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1882452-0.25g |
2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |
2228781-17-5 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1882452-0.1g |
2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |
2228781-17-5 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1882452-0.5g |
2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |
2228781-17-5 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1882452-1.0g |
2-[1-(2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)cyclobutyl]acetic acid |
2228781-17-5 | 1g |
$1543.0 | 2023-06-01 |
2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acid 関連文献
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1. Back matter
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
2-1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutylacetic acidに関する追加情報
2-(1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutyl)acetic acid: A Comprehensive Overview
The compound 2-(1-(2-{(tert-butoxy)carbonylamino}pyrimidin-5-yl)cyclobutyl)acetic acid (CAS No. 2228781-17-5) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound, often referred to as cyclobutyl acetic acid derivative, has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various applications, particularly in the development of novel therapeutic agents.
Structural Features and Synthesis
The molecule consists of a cyclobutane ring fused with a pyrimidine moiety, which is further substituted with a tert-butoxycarbonyl (Boc) group. This structure confers the compound with unique electronic and steric properties, making it an attractive candidate for further chemical modifications. The synthesis of this compound involves a multi-step process, including nucleophilic substitution and coupling reactions, which have been optimized in recent years to improve yield and purity. Researchers have also explored alternative synthetic pathways to enhance scalability for potential industrial applications.
Biological Activity and Applications
Recent investigations into the biological activity of cyclobutyl acetic acid derivative have revealed its potential as an anticancer agent. Studies conducted in vitro have demonstrated its ability to inhibit the growth of various cancer cell lines, particularly those resistant to conventional chemotherapy. The compound's mechanism of action involves modulation of key signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival. Additionally, preclinical studies have shown that this compound exhibits minimal toxicity to normal cells, making it a promising candidate for further clinical evaluation.
Toxicological Profile and Safety Considerations
To ensure safe use in therapeutic applications, comprehensive toxicological studies have been conducted on cyclobutyl acetic acid derivative. These studies indicate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. However, further long-term toxicity studies are required to fully assess its suitability for human use.
Future Directions and Research Opportunities
The development of cyclobutyl acetic acid derivative into a clinically viable drug requires addressing several challenges. One key area of focus is improving its pharmacokinetic properties, such as bioavailability and metabolic stability. Researchers are exploring various strategies, including prodrug design and formulation optimization, to enhance these attributes. Additionally, collaborative efforts between academia and industry are being encouraged to accelerate the translation of this compound into clinical practice.
In conclusion, cyclobutyl acetic acid derivative (CAS No. 2228781-17-5) represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activity, positions it as a valuable tool for developing innovative therapeutic solutions. Continued research and collaboration will be essential to unlock its full potential and bring it closer to clinical application.
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